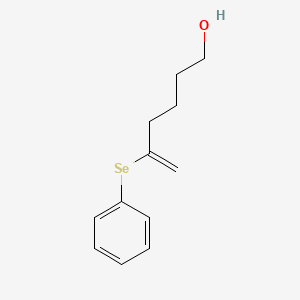
5-Hexen-1-ol, 5-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexen-1-ol, 5-(phenylseleno)- is an organic compound that features a hexenol backbone with a phenylseleno group attached to the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-1-ol, 5-(phenylseleno)- typically involves the reaction of 5-Hexen-1-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenide group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for 5-Hexen-1-ol, 5-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexen-1-ol, 5-(phenylseleno)- can undergo various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to yield alkenes.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding alkene.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Alkenes and selenoxides.
Reduction: Alkenes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hexen-1-ol, 5-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of selenium-containing biomolecules and their biological activities.
Medicine: Research into selenium-containing compounds has shown potential in developing new pharmaceuticals, particularly in the field of cancer therapy due to selenium’s role in redox biology.
Industry: It can be used in the development of new materials with unique properties, such as improved conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 5-Hexen-1-ol, 5-(phenylseleno)- involves its ability to participate in redox reactions due to the presence of the selenium atom. Selenium can undergo oxidation and reduction, which can influence various biochemical pathways. The phenylseleno group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexen-1-ol: Lacks the phenylseleno group, making it less reactive in certain types of chemical reactions.
5-Hexyn-1-ol: Contains a triple bond instead of a double bond, leading to different reactivity and applications.
4-Penten-1-ol: Has a different position of the double bond, affecting its chemical properties and reactivity.
Uniqueness
5-Hexen-1-ol, 5-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct reactivity and potential applications in various fields. The selenium atom allows for unique redox chemistry and the formation of selenoxides, which are not possible with similar compounds lacking selenium.
Propriétés
Numéro CAS |
185815-09-2 |
|---|---|
Formule moléculaire |
C12H16OSe |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
5-phenylselanylhex-5-en-1-ol |
InChI |
InChI=1S/C12H16OSe/c1-11(7-5-6-10-13)14-12-8-3-2-4-9-12/h2-4,8-9,13H,1,5-7,10H2 |
Clé InChI |
QHBSCHOSDDHRLL-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCCCO)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


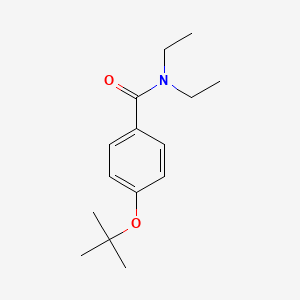
![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)

![N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide](/img/structure/B12580264.png)
![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)
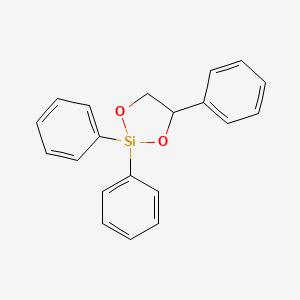
![2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12580291.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)-](/img/structure/B12580293.png)
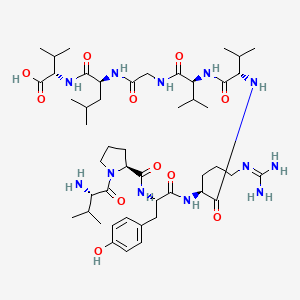
![7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine](/img/structure/B12580299.png)
![Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]-](/img/structure/B12580306.png)

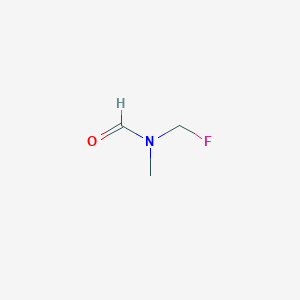
![4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12580320.png)
